2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-3-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-4-nitrophenyl-|A-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-3-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-4-nitrophenyl-|A-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C36H42N2O18 and its molecular weight is 790.728. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to the specified compound involves complex chemical reactions that lead to the formation of disaccharides and other glycosidic linkages. For example, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex affords derivatives, which upon further reaction steps result in disaccharide derivatives. These synthetic pathways are crucial for the study of carbohydrate chemistry, offering insights into the structural aspects of glycosidic linkages and their potential applications in biochemistry and molecular biology (Matta, Rana, & Abbas, 1984).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O18/c1-17(39)37-28-31(56-36-33(51-21(5)43)32(50-20(4)42)30(49-19(3)41)26(54-36)15-47-18(2)40)29-27(16-48-34(55-29)22-7-11-24(46-6)12-8-22)53-35(28)52-25-13-9-23(10-14-25)38(44)45/h7-14,26-36H,15-16H2,1-6H3,(H,37,39)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDKWQHZWJURT-IZURHRLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746912 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59837-11-5 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.